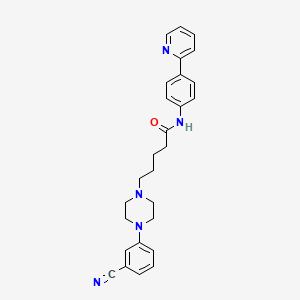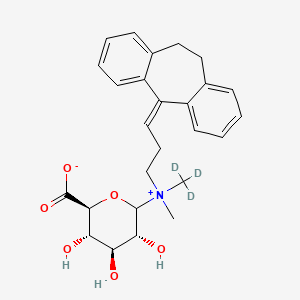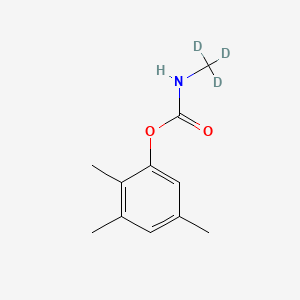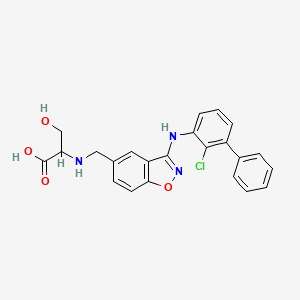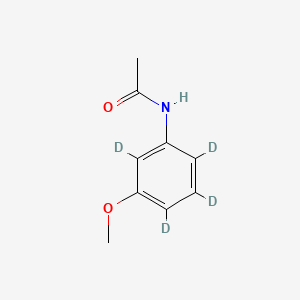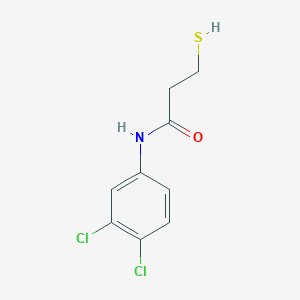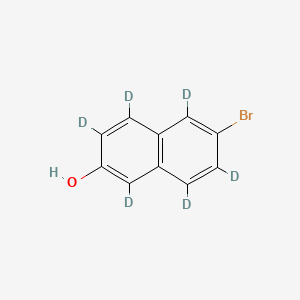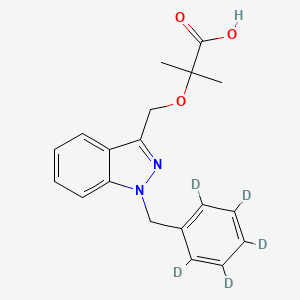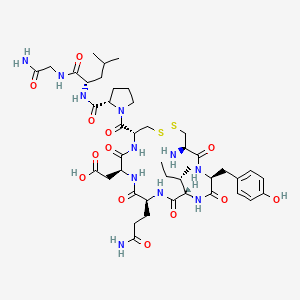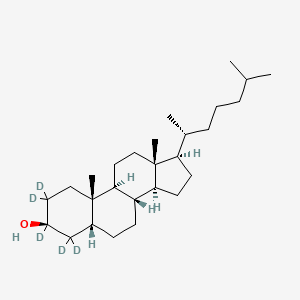
Coprostanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Coprostanol-d5 can be synthesized through the microbial reduction of cholesterol. Specific anaerobic bacteria, such as Eubacterium coprostanoligenes, are known to convert cholesterol to coprostanol . The process involves the hydrogenation of cholesterol under anoxic conditions .
Industrial Production Methods
Industrial production of this compound involves the use of high-throughput sequencing and metagenomic analysis to identify bacterial strains capable of efficient cholesterol reduction . The production process is optimized to ensure high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Coprostanol-d5 primarily undergoes reduction reactions. The reduction of cholesterol to coprostanol involves the stereospecific reduction of the Δ5 double bond .
Common Reagents and Conditions
The reduction of cholesterol to coprostanol typically requires anaerobic conditions and specific bacterial strains capable of catalyzing the reaction . Common reagents include hydrogen gas and bacterial cultures.
Major Products Formed
The major product formed from the reduction of cholesterol is coprostanol, which can then be labeled with deuterium to produce this compound .
Scientific Research Applications
Coprostanol-d5 has a wide range of scientific research applications:
Mechanism of Action
Coprostanol-d5 exerts its effects through the reduction of cholesterol by gut microbiota. The key molecular target is cholesterol, which is converted to coprostanol by specific bacterial enzymes . This process involves the hydrogenation of the Δ5 double bond in cholesterol, resulting in the formation of coprostanol .
Comparison with Similar Compounds
Similar Compounds
Cholestanol: Another cholesterol derivative formed through the reduction of cholesterol, but with different stereochemistry.
Sitosterol: A plant sterol that undergoes similar metabolic pathways but is derived from plant sources.
Desmosterol: A cholesterol precursor that can also be reduced to form various stanols.
Uniqueness of Coprostanol-d5
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in metabolic studies . Its specific formation through microbial reduction of cholesterol also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H48O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
QYIXCDOBOSTCEI-KSFJCYGPSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


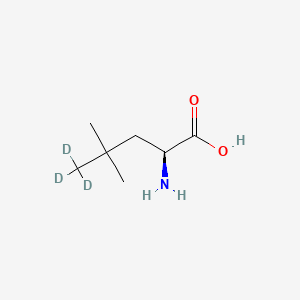

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
